molecular formula C12H19N5 B11738578 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11738578
M. Wt: 233.31 g/mol
InChI Key: MZLQCPYWQUTBTO-UHFFFAOYSA-N
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Description

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a heterocyclic compound that features two pyrazole rings Pyrazoles are five-membered rings containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-ethyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable amine source. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce pyrazole derivatives with reduced functional groups .

Scientific Research Applications

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-ethylpyrazol-3-yl)methanamine

InChI

InChI=1S/C12H19N5/c1-4-17-12(5-6-14-17)8-13-7-11-9-16(3)15-10(11)2/h5-6,9,13H,4,7-8H2,1-3H3

InChI Key

MZLQCPYWQUTBTO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CN(N=C2C)C

Origin of Product

United States

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